4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound (CAS 533870-66-5) features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group. The sulfonamide moiety is connected to an azepane (7-membered saturated ring), contributing to its unique physicochemical profile. Key properties include:
- Molecular formula: C₂₃H₂₆N₄O₆S
- Molecular weight: 486.5 g/mol
- Hydrogen bonding: 1 donor, 9 acceptor sites
- Topological polar surface area: 132 Ų (indicative of moderate membrane permeability) .
The 2,4-dimethoxyphenyl group enhances lipophilicity (XLogP3 = 2.9), while the azepane-sulfonyl moiety may improve metabolic stability compared to smaller cyclic amines .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-31-17-9-12-19(20(15-17)32-2)22-25-26-23(33-22)24-21(28)16-7-10-18(11-8-16)34(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNWJLOQSAZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 486.54 g/mol. Its structure includes a benzamide core modified with an azepane ring and a 1,3,4-oxadiazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on proteins. The presence of the azepane and oxadiazole groups enhances its affinity for various receptors and enzymes involved in metabolic pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzamide derivatives can induce apoptosis in tumor cells through the activation of caspase pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives have been historically recognized for their antibacterial properties. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains, although detailed studies are needed to quantify its efficacy .
Cardiovascular Effects
Sulfonamide derivatives have been investigated for their effects on cardiovascular health. Studies involving related compounds suggest that they can modulate vascular resistance and perfusion pressure through calcium channel inhibition . This mechanism could provide therapeutic benefits in managing conditions like hypertension.
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. These studies utilized assays such as MTT and Annexin V staining to evaluate cell viability and apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Caspase activation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound in vivo. For instance, studies on mice bearing tumor xenografts showed significant tumor reduction following treatment with the compound compared to control groups .
Scientific Research Applications
Chemistry
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.
Table 1: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Reflux in DMF | 85 |
| Coupling with Oxadiazole | Base-catalyzed conditions | 90 |
Biology
Biochemical Probes
Research indicates that this compound can act as a biochemical probe or inhibitor targeting specific enzymes or receptors involved in disease pathways. Its interaction with biological systems can provide insights into metabolic processes and potential therapeutic targets.
Case Study: Enzyme Inhibition
A recent study demonstrated that derivatives of this compound inhibited carbonic anhydrase activity in vitro, suggesting potential applications in treating conditions like glaucoma .
Medicine
Therapeutic Potential
The therapeutic applications of this compound are being explored in various contexts:
- Anti-cancer Activity: Preliminary studies show that compounds related to this structure exhibit cytotoxic effects on cancer cell lines.
- Antimicrobial Properties: Research has indicated that derivatives demonstrate significant antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Biological Activity
| Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 |
| Antifungal | Aspergillus niger | 12 |
Industry
Material Development
In industrial applications, this compound can be utilized in the development of new materials or chemical processes. Its unique properties make it suitable for creating specialized coatings or polymers that require specific chemical resistance or thermal stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Impact on Activity :
- Aryl Groups : The 2,4-dimethoxyphenyl group in the target compound may enhance π-π stacking in enzyme binding compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furan .
- Sulfonamide Variations : Azepane-sulfonyl (target) vs. benzyl(methyl)sulfamoyl (LMM5) or cyclohexyl(ethyl)sulfamoyl (LMM11) likely alter solubility and target affinity. Cyclic amines like azepane improve metabolic stability over linear chains .
- Oxadiazole Linkers : All analogs retain the 1,3,4-oxadiazole core, critical for hydrogen bonding and rigidity .
Biological Targets :
Key Observations:
- Higher yields (e.g., 60% for Compound 25) correlate with simpler substituents (thiophene vs. dimethoxyphenyl) .
- Azepane-sulfonyl incorporation may require multistep synthesis, reducing yield compared to smaller sulfonamides.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | LMM5 | OZE-II |
|---|---|---|---|
| LogP (XLogP3) | 2.9 | ~3.5* | ~3.8* |
| H-bond acceptors | 9 | 10 | 12 |
| Rotatable bonds | 7 | 9 | 10 |
| Polar surface area | 132 Ų | ~140 Ų | ~150 Ų |
*Estimated based on structural analogs.
Key Observations:
Preparation Methods
Oxadiazole Ring Formation via Amidoxime Cyclization
The 1,3,4-oxadiazole ring is synthesized through cyclization of an amidoxime intermediate, a method widely employed for heterocycle construction.
Procedure :
- Synthesis of 2,4-Dimethoxybenzohydrazide :
Formation of Amidoxime :
Cyclization to Oxadiazole :
Mechanistic Insight :
Cyclization proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration (Figure 1).
Synthesis of 4-(Azepan-1-ylsulfonyl)Benzoic Acid
Sulfonylation of 4-Nitrobenzenesulfonyl Chloride
The azepane sulfonyl group is introduced via nucleophilic substitution:
Procedure :
- Reaction of Azepane with 4-Nitrobenzenesulfonyl Chloride :
Reduction of Nitro Group :
Oxidation to Carboxylic Acid :
Optimization Note :
Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) may improve yields but require stringent temperature control.
Amide Coupling: Final Assembly
Activation of Carboxylic Acid
The benzoic acid is activated using BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) to enhance electrophilicity:
Procedure :
- Activation :
- Coupling with Oxadiazole Amine :
Alternative Methods :
- T3P® (propylphosphonic anhydride) in ethyl acetate achieves similar yields with shorter reaction times (6 h).
- Microwave-assisted coupling (100°C, 30 min) reduces reaction time but requires specialized equipment.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.98 (d, J = 8.4 Hz, 2H, aromatic), 7.64 (d, J = 8.4 Hz, 2H, aromatic), 7.12 (d, J = 8.8 Hz, 1H, aromatic), 6.68 (s, 1H, aromatic), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.42–3.38 (m, 4H, azepane), 1.72–1.65 (m, 4H, azepane), 1.52–1.48 (m, 2H, azepane).
- HRMS (ESI+) : m/z calculated for C₂₅H₂₈N₄O₆S [M+H]⁺: 537.1543; found: 537.1548.
Purity Assessment
Challenges and Optimization Strategies
Oxadiazole Cyclization Efficiency
Sulfonylation Selectivity
Amide Coupling Byproducts
- Issue : Oligomerization of activated acid.
- Solution : Slow addition of amine and use of excess base (N-methylmorpholine).
Q & A
Basic: What are the critical steps in synthesizing 4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide?
Methodological Answer:
Synthesis typically involves three stages:
Oxadiazole formation : Cyclization of a hydrazide intermediate (e.g., from 2,4-dimethoxybenzoic hydrazide) with a carbonyl source (e.g., triethyl orthoformate) under reflux in anhydrous ethanol .
Sulfonylation : Reaction of the oxadiazole intermediate with 4-(azepan-1-ylsulfonyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) using a base (e.g., NaH) to activate the nucleophilic site .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole ring and substitution patterns on the dimethoxyphenyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .
- FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at 1150–1250 cm, amide C=O at ~1650 cm) .
Advanced: How can researchers optimize the sulfonylation reaction yield?
Methodological Answer:
- Solvent Selection : Use DMF over DCM to enhance nucleophilicity of the oxadiazole nitrogen .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Stoichiometry : A 1.2:1 molar ratio of sulfonylating agent to oxadiazole ensures complete conversion .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Functional Group Replacement : Synthesize analogs by varying substituents on the oxadiazole (e.g., replacing 2,4-dimethoxyphenyl with 3,4-dichlorophenyl) and compare bioactivity .
- Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) and correlate with experimental IC values .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions using Schrödinger’s Phase .
How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Re-test activity under uniform conditions (e.g., 72-hour incubation in MTT assays with HepG2 cells, 5% CO) .
- Orthogonal Validation : Confirm enzyme inhibition via fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) alongside colorimetric methods .
- Batch Analysis : Compare purity and stereochemical integrity (via chiral HPLC) across conflicting studies to rule out batch variability .
Basic: What are the recommended protocols for assessing antimicrobial activity?
Methodological Answer:
- Agar Diffusion : Use Müller-Hinton agar with Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains; zones of inhibition measured after 24 hours .
- MIC Determination : Serial dilution in broth (range: 0.5–256 µg/mL); MIC defined as the lowest concentration with no visible growth .
- Positive Controls : Include ciprofloxacin (1 µg/mL) for bacteria and fluconazole (10 µg/mL) for fungi to validate assay conditions .
Advanced: How can molecular docking guide the design of derivatives with improved target affinity?
Methodological Answer:
- Protein Preparation : Retrieve target structures from PDB (e.g., 6COX for COX-2), remove water, add hydrogens, and assign charges using AMBER force fields .
- Grid Generation : Define a 20 Å box around the active site (e.g., COX-2’s arachidonic acid binding pocket) .
- Post-Docking Analysis : Rank poses by binding energy (ΔG ≤ -8 kcal/mol) and validate hydrogen bonds with key residues (e.g., Arg120 in COX-2) .
Basic: What stability studies are required for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours; analyze degradation via HPLC .
- Thermal Stability : Heat at 40°C and 75% relative humidity for 4 weeks; monitor by TLC .
- Light Sensitivity : Expose to UV (365 nm) for 48 hours; check for photodegradation products using LC-MS .
Advanced: How can regioselectivity issues during oxadiazole formation be resolved?
Methodological Answer:
- Microwave-Assisted Synthesis : Use 100 W irradiation for 10 minutes to favor 1,3,4-oxadiazole over 1,2,4-isomers .
- Protecting Groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent competing reactions .
- Reaction Monitoring : Track progress via H NMR (disappearance of hydrazide NH at δ 4.5–5.0 ppm) .
Basic: What solubility challenges arise in biological assays, and how are they mitigated?
Methodological Answer:
- Co-Solvents : Prepare stock solutions in DMSO (≤1% v/v in final assay media) to avoid precipitation .
- Surfactants : Add 0.01% Tween-80 to aqueous buffers for cell-based assays .
- Salt Forms : Convert to sodium or potassium salts via ion-exchange chromatography for improved aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
